3,4-Diethynylcyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by its unique cyclobutene structure with two ethynyl groups and two carbonyl functionalities. Its molecular formula is , and it has a molecular weight of approximately 170.16 g/mol. The compound is notable for its potential applications in organic synthesis and materials science due to its reactive double bonds and the presence of carbonyl groups, which can participate in various
While specific biological activity data for 3,4-diethynylcyclobut-3-ene-1,2-dione is limited, compounds with similar structural features often exhibit interesting biological properties. For instance, derivatives of cyclobutene diones have been investigated for their potential antitumor and antimicrobial activities. The presence of multiple functional groups suggests that this compound may also display some degree of biological activity, warranting further investigation through pharmacological studies .
Synthesis of 3,4-diethynylcyclobut-3-ene-1,2-dione can be achieved through various methods:
3,4-Diethynylcyclobut-3-ene-1,2-dione has potential applications in:
Interaction studies involving 3,4-diethynylcyclobut-3-ene-1,2-dione are essential for understanding its reactivity and potential biological effects. Research into how this compound interacts with various nucleophiles or electrophiles will elucidate its utility in synthetic chemistry and possible biological pathways. Furthermore, studies on its interactions with biomolecules could reveal insights into its pharmacological potential .
Several compounds share structural similarities with 3,4-diethynylcyclobut-3-ene-1,2-dione. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3,4-Dibutoxycyclobut-3-ene-1,2-dione | 2892-62-8 | 1.00 |
3,4-Diisopropoxycyclobut-3-ene-1,2-dione | 61699-62-5 | 0.98 |
3,4-Dimethoxycyclobutene-1,2-dione | 5222-73-1 | 0.95 |
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one | 27538-09-6 | 0.78 |
4-Hydroxy-2,5-dimethylfuran-3(2H)-one | 3658-77-3 | 0.78 |
The uniqueness of 3,4-diethynylcyclobut-3-ene-1,2-dione lies in its specific combination of ethynyl groups and carbonyl functionalities within a cyclobutane framework. This structure provides distinct reactivity patterns not typically found in other similar compounds. Additionally, the presence of both double and triple bonds enhances its versatility in synthetic applications compared to other derivatives that may lack such features .